molecular formula C19H21F3N2O3S B10771890 cyPPTS

cyPPTS

Cat. No.: B10771890
M. Wt: 414.4 g/mol
InChI Key: WCYYNLFGFUQJMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyPPTS involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

    Formation of the Core Structure: The initial step involves the synthesis of the ethanesulfonamide core by reacting ethanesulfonyl chloride with an appropriate amine under controlled conditions.

    Introduction of the Cyclopentyloxy Group: The cyclopentyloxy group is introduced through a nucleophilic substitution reaction, where a cyclopentanol derivative reacts with the core structure.

    Attachment of the Pyridinylmethyl Group:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions: cyPPTS undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

cyPPTS has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in studies involving metabotropic glutamate 2 receptors to understand their role in synaptic activity and neurotransmission.

    Medicine: Investigated for its potential therapeutic applications in treating psychiatric disorders such as anxiety and psychosis.

    Industry: Utilized in the development of novel pharmaceuticals and chemical intermediates .

Mechanism of Action

cyPPTS exerts its effects by acting as a potentiator of metabotropic glutamate 2 receptors. The compound enhances the receptor’s response to its natural ligand, glutamate, by increasing the affinity of the receptor for the ligand. This modulation of receptor activity leads to altered synaptic transmission and has potential therapeutic implications for various neurological and psychiatric conditions .

Comparison with Similar Compounds

Uniqueness of cyPPTS: this compound stands out due to its unique combination of substituents, which confer specific pharmacological properties. Its ability to selectively potentiate metabotropic glutamate 2 receptors at higher frequencies of synaptic activity distinguishes it from other similar compounds .

Properties

Molecular Formula

C19H21F3N2O3S

Molecular Weight

414.4 g/mol

IUPAC Name

N-(3-cyclopentyloxyphenyl)-2,2,2-trifluoro-N-(pyridin-3-ylmethyl)ethanesulfonamide

InChI

InChI=1S/C19H21F3N2O3S/c20-19(21,22)14-28(25,26)24(13-15-5-4-10-23-12-15)16-6-3-9-18(11-16)27-17-7-1-2-8-17/h3-6,9-12,17H,1-2,7-8,13-14H2

InChI Key

WCYYNLFGFUQJMF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)N(CC3=CN=CC=C3)S(=O)(=O)CC(F)(F)F

Origin of Product

United States

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